molecular formula C9H11NO B1314005 4-(Pyridin-3-yl)butan-2-one CAS No. 55161-19-8

4-(Pyridin-3-yl)butan-2-one

Cat. No. B1314005
CAS RN: 55161-19-8
M. Wt: 149.19 g/mol
InChI Key: OAUNKLBPKLZUSD-UHFFFAOYSA-N
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Description

“4-(Pyridin-3-yl)butan-2-one” is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for “4-(Pyridin-3-yl)butan-2-one” is 1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(Pyridin-3-yl)butan-2-one” is a liquid compound . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

Anti-tubercular Agents

  • Scientific Field: Medical Chemistry
  • Application Summary: “4-(Pyridin-3-yl)butan-2-one” is used in the design and synthesis of novel anti-tubercular agents . These agents are designed to combat Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compound is used as a building block in the synthesis of these agents. The exact procedures and parameters would be detailed in the full text of the research .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Material Science

  • Scientific Field: Material Science
  • Application Summary: “4-(Pyridin-3-yl)butan-2-one” may be used as a component in the development of new materials with specific properties, such as improved conductivity, stability, or reactivity .
  • Methods of Application: The compound is incorporated into the material during its synthesis. The exact procedures and parameters would be detailed in the full text of the research .
  • Results: The results of this application are not specified in the source .

Optical Switching and Signal Processing

  • Scientific Field: Optical Physics
  • Application Summary: Organic molecules, potentially including “4-(Pyridin-3-yl)butan-2-one”, are candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing .
  • Methods of Application: The compound would be incorporated into the optical device during its fabrication. The exact procedures and parameters would be detailed in the full text of the research .
  • Results: The results of this application are not specified in the source .

Synthesis of Novel Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: “4-(Pyridin-3-yl)butan-2-one” could potentially be used in the synthesis of novel organic compounds .
  • Methods of Application: The compound would be used as a reactant in the synthesis process. The exact procedures and parameters would be detailed in the full text of the research .
  • Results: The results of this application are not specified in the source .

Anti-fungal Agents

  • Scientific Field: Medical Chemistry
  • Application Summary: “4-(Pyridin-3-yl)butan-2-one” could potentially be used in the design and synthesis of novel anti-fungal agents . These agents are designed to combat various Candida species, including several multidrug-resistant ones .
  • Methods of Application: The compound is used as a building block in the synthesis of these agents. The exact procedures and parameters would be detailed in the full text of the research .
  • Results: The small molecule (Probe II) displayed potent activity only against the Candida spp. with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

Chemical Synthesis

  • Scientific Field: Chemical Synthesis
  • Application Summary: “4-(Pyridin-3-yl)butan-2-one” could potentially be used in the synthesis of other chemical compounds .
  • Methods of Application: The compound would be used as a reactant in the synthesis process. The exact procedures and parameters would be detailed in the full text of the research .
  • Results: The results of this application are not specified in the source .

properties

IUPAC Name

4-pyridin-3-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUNKLBPKLZUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498105
Record name 4-(Pyridin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yl)butan-2-one

CAS RN

55161-19-8
Record name 4-(Pyridin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
A Gaurav, R Singh - Medicinal Chemistry, 2012 - ingentaconnect.com
In the present study, three dimensional quantitative structure activity relationship (3D QSAR) models using 3D Pharmacophore, CoMFA and CoMSIA approaches were developed for a …
Number of citations: 13 www.ingentaconnect.com
D Leonte, LC Bencze, C Paizs, FD Irimie, V Zaharia - Molecules, 2015 - mdpi.com
This paper describes the biocatalytic synthesis of new Mannich bases containing various heterocyclic rings (thiazole, furane, thiophene, pyridine) by applying the lipase catalyzed …
Number of citations: 10 www.mdpi.com
A Gaurav, V Gautam, R Singh - Current Enzyme Inhibition, 2014 - ingentaconnect.com
A series of phenyl alkyl ketone derivatives based phosphodiesterase 4 (PDE4) inhibitors was subjected to 2D Quantitative Structure–Activity Relationships (2D QSAR) and Hologram …
Number of citations: 7 www.ingentaconnect.com
SD Hamilton - 2005 - search.proquest.com
This thesis describes investigations into the anionic dearomatising cyclisations of pyridine derivatives. Chapter 1 is the introduction and details previous work earned out within the …
Number of citations: 0 search.proquest.com
J Caciolla, S Martini, A Spinello, M Pavlin… - European Journal of …, 2021 - Elsevier
Breast Cancer (BC) is a leading cause of death in women, currently affecting 13% of female population worldwide. First-line clinical treatments against Estrogen Receptor positive (ER+) …
Number of citations: 9 www.sciencedirect.com
A Gaurav - 2012 - Citeseer
2 a higher mortality in underdeveloped countries. In most developed and developing countries asthma is also a major cause of absence from work and school. Therefore, asthma …
Number of citations: 1 citeseerx.ist.psu.edu
R Zhao, X Huang, M Wang, S Hu, Y Gao… - The Journal of …, 2020 - ACS Publications
The first facile and efficient acid-catalyzed direct coupling of a wide range of unprotected 2,3-allenols with arylphosphine oxides was developed, offering a general, one-step approach …
Number of citations: 11 pubs.acs.org
AV Bay - 2022 - search.proquest.com
The construction of new C–C bonds remains a central facet of organic chemistry due to its critical role in the synthesis of pharmaceutical compounds and organic materials. Mild and …
Number of citations: 0 search.proquest.com
M Zhu, H Du, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2018 - Elsevier
The eco-friendly cooperative Cu/Pd-catalyzed oxidative Heck reaction of allyl alcohols with heteroaryl boronic acids under air was described. The ready availability of starting materials …
Number of citations: 9 www.sciencedirect.com
T Müller, K Dettner, K Seifert - 2011 - Wiley Online Library
All the stereoisomers of stenusine (1) and norstenusine (21) have been efficiently synthesized by the asymmetric hydrogenation of pyridines. The (2R,3S)‐ and (2R,3R)‐isomers of 1, …

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